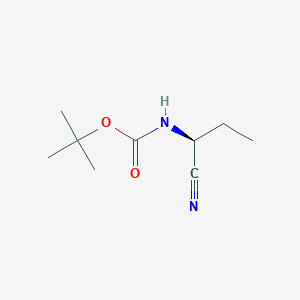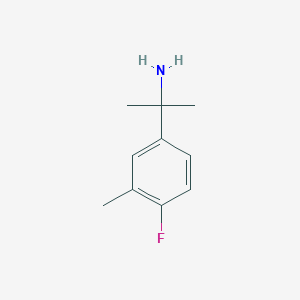
(R)-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including condensation and reduction.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the coupling of the intermediate with the Boc-protected amino acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids: Such as trifluoroacetic acid for Boc deprotection.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Derivatives: Products formed by substituting the bromine atom.
Free Amine: Formed by deprotecting the Boc group.
Aplicaciones Científicas De Investigación
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of ®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The bromophenyl group may also play a role in binding to hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
®-4-(4-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The Boc-protected amino group also provides versatility in synthetic applications.
Propiedades
Fórmula molecular |
C15H20BrNO4 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
(2R)-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
NGNHYCFMJNTVHN-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


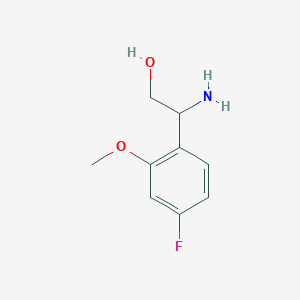


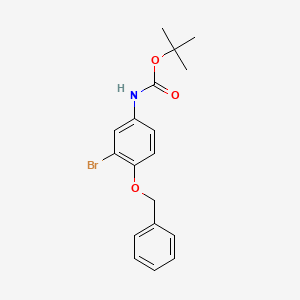

![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
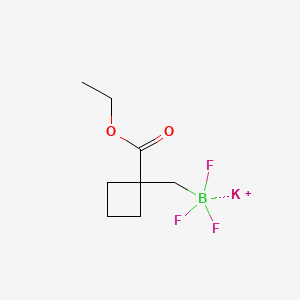
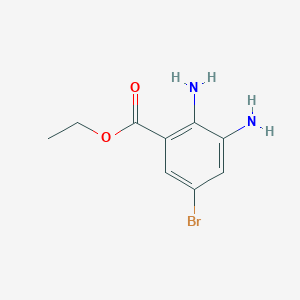
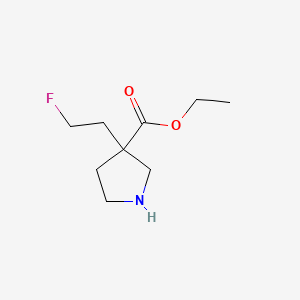
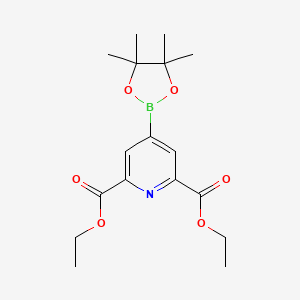
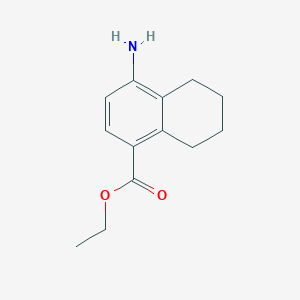
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
